molecular formula C11H8ClFN2O4S B12111768 4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B12111768
M. Wt: 318.71 g/mol
InChI Key: IORJNXDPZIZMBS-UHFFFAOYSA-N
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Description

4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid: TAK-242 , is a cyclohexene derivative. Its chemical structure consists of a pyrrole ring with a carboxylic acid group and a sulfamoyl moiety attached to a phenyl ring containing chlorine and fluorine substituents . TAK-242 has garnered attention due to its selective inhibition of toll-like receptor 4 (TLR4)-mediated cytokine production.

Preparation Methods

Synthetic Routes: TAK-242 can be synthesized through various routes. One common method involves the reaction of a cyclohexene precursor with a sulfamoyl chloride derivative. The chloro- and fluoro-substituted phenyl group is introduced via suitable electrophilic aromatic substitution reactions.

Reaction Conditions: The synthesis typically employs mild conditions, ensuring functional group tolerance. Detailed reaction conditions and specific reagents are available in the literature .

Industrial Production: While industrial-scale production details are proprietary, TAK-242 can be efficiently synthesized using established methodologies.

Chemical Reactions Analysis

Reactivity: TAK-242 undergoes several chemical reactions:

Common Reagents:

Major Products: The major products depend on the specific reaction conditions. TAK-242 derivatives with altered substituents may arise.

Scientific Research Applications

TAK-242’s applications span various fields:

    Immunology: Its TLR4 inhibition suppresses cytokine production, making it relevant for immune-related research.

    Inflammation: TAK-242’s anti-inflammatory properties are explored in diseases like sepsis.

    Drug Development: Researchers investigate its potential as a therapeutic agent.

Mechanism of Action

TAK-242 selectively inhibits TLR4 signaling by blocking intracellular pathways. It disrupts the MyD88-dependent pathway, preventing pro-inflammatory cytokine release .

Comparison with Similar Compounds

TAK-242’s uniqueness lies in its specific TLR4 inhibition. Similar compounds include other sulfamoyl derivatives and TLR modulators.

Properties

Molecular Formula

C11H8ClFN2O4S

Molecular Weight

318.71 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H8ClFN2O4S/c12-8-3-6(13)1-2-9(8)15-20(18,19)7-4-10(11(16)17)14-5-7/h1-5,14-15H,(H,16,17)

InChI Key

IORJNXDPZIZMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NS(=O)(=O)C2=CNC(=C2)C(=O)O

Origin of Product

United States

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